[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Overview
Description
[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine: is a chemical compound with the molecular formula C10H12FNO2. It is characterized by the presence of a fluorine atom, an oxetane ring, and an amine group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine typically involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with oxetane-3-carboxylic acid, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amine group in [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine can undergo oxidation to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted phenylmethanamines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of bioactive molecules for research purposes .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its interactions with biological targets, such as receptors and enzymes.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials for various industrial applications .
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The oxetane ring and fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- [3-Fluoro-4-(methoxy)phenyl]methanamine
- [3-Fluoro-4-(ethoxy)phenyl]methanamine
- [3-Fluoro-4-(propoxy)phenyl]methanamine
Comparison:
- [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties.
- The oxetane ring enhances the compound’s stability and reactivity compared to its methoxy, ethoxy, and propoxy counterparts.
- The fluorine atom contributes to the compound’s increased lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
IUPAC Name |
[3-fluoro-4-(oxetan-3-yloxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-7(4-12)1-2-10(9)14-8-5-13-6-8/h1-3,8H,4-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMCWMUWIILISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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